

Trimethyl Citrate: A Biocompatible Solvent for Pharmaceutical Applications

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Compound of Interest

Compound Name: *Trimethyl citrate*

Cat. No.: B030998

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pharmaceutical industry is increasingly seeking greener, more biocompatible solvents to address the challenges of drug solubility and formulation stability while minimizing environmental impact and patient risk. **Trimethyl citrate**, a triester of citric acid, has emerged as a promising candidate due to its favorable toxicological profile, biodegradability, and versatile solvent properties. This technical guide provides a comprehensive overview of **trimethyl citrate**, consolidating available data on its physicochemical properties, biocompatibility, and potential applications in drug development. This document also outlines key experimental protocols for its synthesis and evaluation, and highlights areas where further research is needed to fully realize its potential as a biocompatible solvent.

Introduction

Solvent selection is a critical aspect of pharmaceutical development, influencing the solubility of active pharmaceutical ingredients (APIs), the stability of formulations, and the safety of the final drug product. Traditional organic solvents often pose challenges related to toxicity, environmental persistence, and regulatory compliance. Consequently, the development and adoption of "green" and biocompatible solvents have become a key focus in the move towards more sustainable and patient-centric pharmaceutical manufacturing.

Trimethyl citrate (TMC), the trimethyl ester of citric acid, is a naturally derived compound found in some plants.^[1] It is generally recognized for its low toxicity and is used in various industries, including as a non-toxic plasticizer, flavoring agent, and in cosmetics.^{[2][3]} Its inherent properties suggest its potential as a safe and effective solvent or co-solvent in pharmaceutical formulations, particularly for poorly water-soluble drugs. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in exploring the utility of **trimethyl citrate**.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a solvent is fundamental to its application in pharmaceutical formulations. The key properties of **trimethyl citrate** are summarized in the table below.

Property	Value	Reference(s)
Chemical Name	trimethyl 2-hydroxypropane-1,2,3-tricarboxylate	[1]
Synonyms	Citric acid, trimethyl ester; Methyl citrate	[2]
CAS Number	1587-20-8	[2]
Molecular Formula	C ₉ H ₁₄ O ₇	[2]
Molecular Weight	234.20 g/mol	[2]
Appearance	White to off-white crystalline solid	[2]
Melting Point	75-82 °C	[4]
Boiling Point	Approximately 176 °C at 16 mmHg	[4]
Water Solubility	53.2 g/L at 20 °C	[4]
Solubility in Organic Solvents	Soluble in methanol and chloroform	[4]
logP (o/w)	-0.262 (estimated)	[5]

Biocompatibility and Toxicology

The biocompatibility of an excipient is paramount to its use in pharmaceutical formulations.

While comprehensive toxicological data specifically for **trimethyl citrate** is limited in publicly available literature, the data on structurally related citrate esters, such as triethyl citrate (TEC), provide strong evidence for the low toxicity profile of this class of compounds.

Acute Toxicity

Acute toxicity studies on citrate esters indicate a low order of toxicity.

Test	Species	Route	LD ₅₀ / Result	Reference(s)
Acute Dermal Toxicity	Rabbit	Dermal	> 2000 mg/kg	[6]
Acute Oral Toxicity (Triethyl Citrate)	Rat	Oral	8 g/kg	[3]
Acute Oral Toxicity (Triethyl Citrate)	Cat	Oral	4 g/kg	[3]

Cytotoxicity

Specific IC₅₀ values for **trimethyl citrate** on various human cell lines are not readily available in the scientific literature. This represents a data gap that needs to be addressed through experimental studies to fully characterize its biocompatibility for parenteral and other routes of administration where direct cell contact is expected. A general experimental workflow for assessing cytotoxicity is presented in the experimental protocols section.

Hemocompatibility

For parenteral applications, the hemolytic potential of an excipient is a critical safety parameter. There is no specific experimental data on the hemolytic activity of **trimethyl citrate**. A standard hemolysis assay protocol is provided in the experimental protocols section to guide researchers in evaluating this endpoint.

In Vivo Biocompatibility

Comprehensive in vivo biocompatibility studies on **trimethyl citrate** following ISO 10993 guidelines are not currently available in the public domain. Such studies, including implantation, sensitization, and systemic toxicity tests, would be necessary for its qualification in medical devices and long-term implantable drug delivery systems.

Trimethyl Citrate as a Solvent

Trimethyl citrate's ester functionalities and hydroxyl group provide it with the potential to solubilize a range of APIs. Its classification as a green solvent makes it an attractive alternative to more traditional, and often more toxic, solvents.

Solubility of APIs

Quantitative data on the solubility of specific APIs, such as ibuprofen, ketoprofen, and paclitaxel, in **trimethyl citrate** is not extensively reported in the literature. While numerous studies explore methods to enhance the solubility of these drugs, they do not typically include **trimethyl citrate** as a solvent for comparison.[\[1\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) [\[19\]](#) This highlights a significant area for future research. The ability of **trimethyl citrate** to act as a solvent or co-solvent for poorly soluble drugs needs to be experimentally determined and compared against other common green solvents.

Potential Applications in Drug Formulation

Based on its properties, **trimethyl citrate** could be investigated for use in various dosage forms:

- Oral Formulations: As a solvent or co-solvent in liquid and semi-solid formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.
- Topical Formulations: Its low volatility and potential as a plasticizer could be beneficial in creams, ointments, and transdermal patches.
- Parenteral Formulations: Subject to rigorous biocompatibility testing, its use as a co-solvent in parenteral formulations could be explored to reduce the reliance on potentially irritant solvents.[\[20\]](#)[\[21\]](#)

Experimental Protocols

This section provides detailed methodologies for the synthesis of **trimethyl citrate** and key in vitro biocompatibility assays.

Synthesis of Trimethyl Citrate

Trimethyl citrate can be synthesized via Fischer esterification of citric acid with methanol, using an acid catalyst. The following protocol is adapted from established methods.[\[15\]](#)[\[22\]](#)

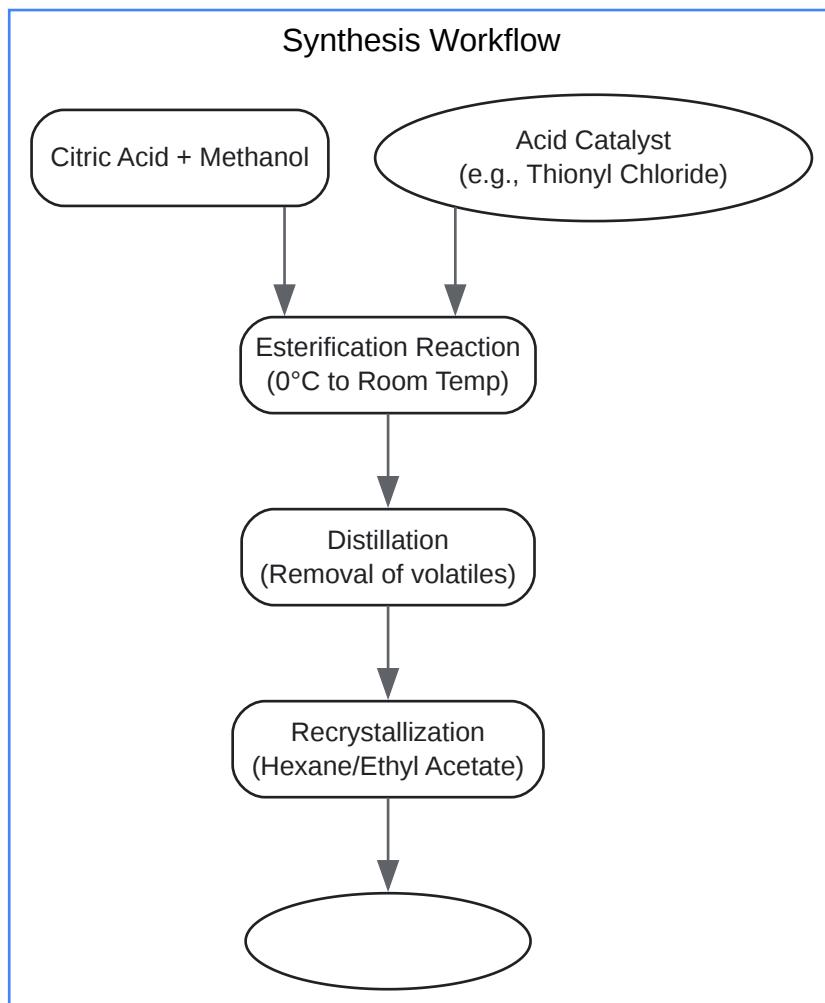
Materials:

- Citric acid
- Anhydrous methanol
- Thionyl chloride or p-Toluenesulfonic acid (catalyst)
- Hexane
- Ethyl acetate
- Reaction flask, condenser, and other standard laboratory glassware

Protocol (using Thionyl Chloride as catalyst):

- Dissolve citric acid (e.g., 9.00 g, 46.8 mmol) in anhydrous methanol in a reaction vessel under a nitrogen atmosphere.
- Cool the solution to 0°C in an ice bath.
- Slowly add thionyl chloride (e.g., 20.50 mL, 0.28 mol) dropwise to the cooled solution while stirring.
- Stir the reaction mixture at 0°C for 1 hour.
- Allow the mixture to warm to room temperature and continue stirring overnight.
- Remove the volatile components by distillation under reduced pressure.

- Recrystallize the resulting solid residue from a hexane/ethyl acetate solvent mixture to yield white crystalline **trimethyl citrate**.



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Caption: A general workflow for the synthesis of **trimethyl citrate**.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of **trimethyl citrate** on a human cell line (e.g., HepG2, A549).

Materials:

- Human cell line (e.g., HepG2)

- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

- **Trimethyl citrate**

- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of $\sim 1 \times 10^4$ cells/well and incubate for 24 hours.
- Prepare serial dilutions of **trimethyl citrate** in the cell culture medium.
- Remove the old medium from the wells and add 100 μL of the different concentrations of the **trimethyl citrate** solution. Include a vehicle control (medium with the same amount of solvent used to dissolve **trimethyl citrate**, if any) and a positive control (a known cytotoxic agent).
- Incubate the plate for 24, 48, or 72 hours.
- After incubation, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC_{50} value (the concentration that inhibits 50% of cell growth).[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)

Hemolysis Assay

This protocol is designed to evaluate the hemolytic potential of **trimethyl citrate**.[\[12\]](#)[\[13\]](#)[\[18\]](#)
[\[28\]](#)

Materials:

- Fresh human whole blood (with anticoagulant, e.g., citrate or EDTA)
- Phosphate-buffered saline (PBS)
- **Trimethyl citrate**
- Triton X-100 (positive control)
- Centrifuge
- Spectrophotometer

Protocol:

- Collect fresh human blood and centrifuge to separate the red blood cells (RBCs).
- Wash the RBCs three times with PBS.
- Prepare a 2% (v/v) RBC suspension in PBS.
- Prepare different concentrations of **trimethyl citrate** in PBS.
- In test tubes, mix 1 mL of the RBC suspension with 1 mL of the **trimethyl citrate** solutions.
- Use PBS as a negative control (0% hemolysis) and a solution of Triton X-100 (e.g., 0.1%) as a positive control (100% hemolysis).
- Incubate the tubes at 37°C for 2 hours with gentle shaking.
- Centrifuge the tubes at 1000 x g for 5 minutes.

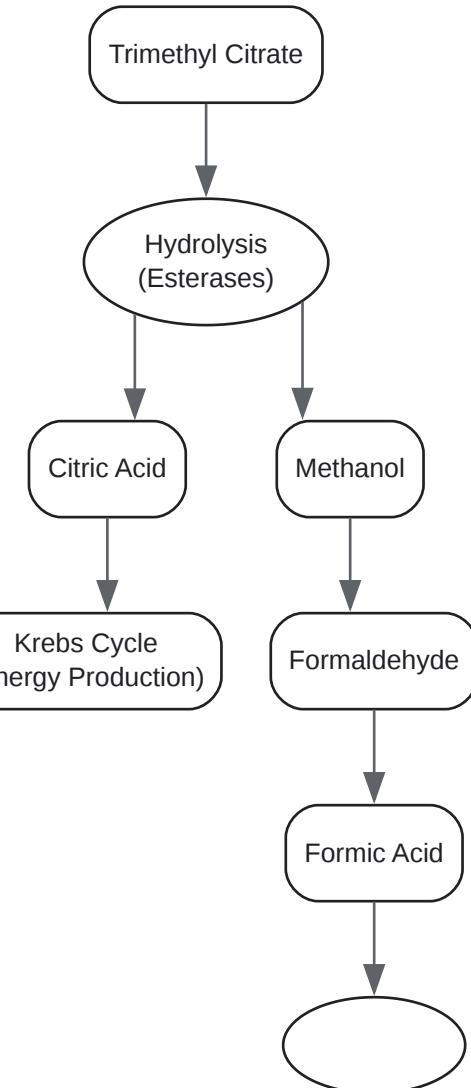
- Carefully collect the supernatant and measure the absorbance of hemoglobin at 540 nm using a spectrophotometer.
- Calculate the percentage of hemolysis using the following formula: % Hemolysis = $[(\text{Abs_sample} - \text{Abs_negative_control}) / (\text{Abs_positive_control} - \text{Abs_negative_control})] \times 100$

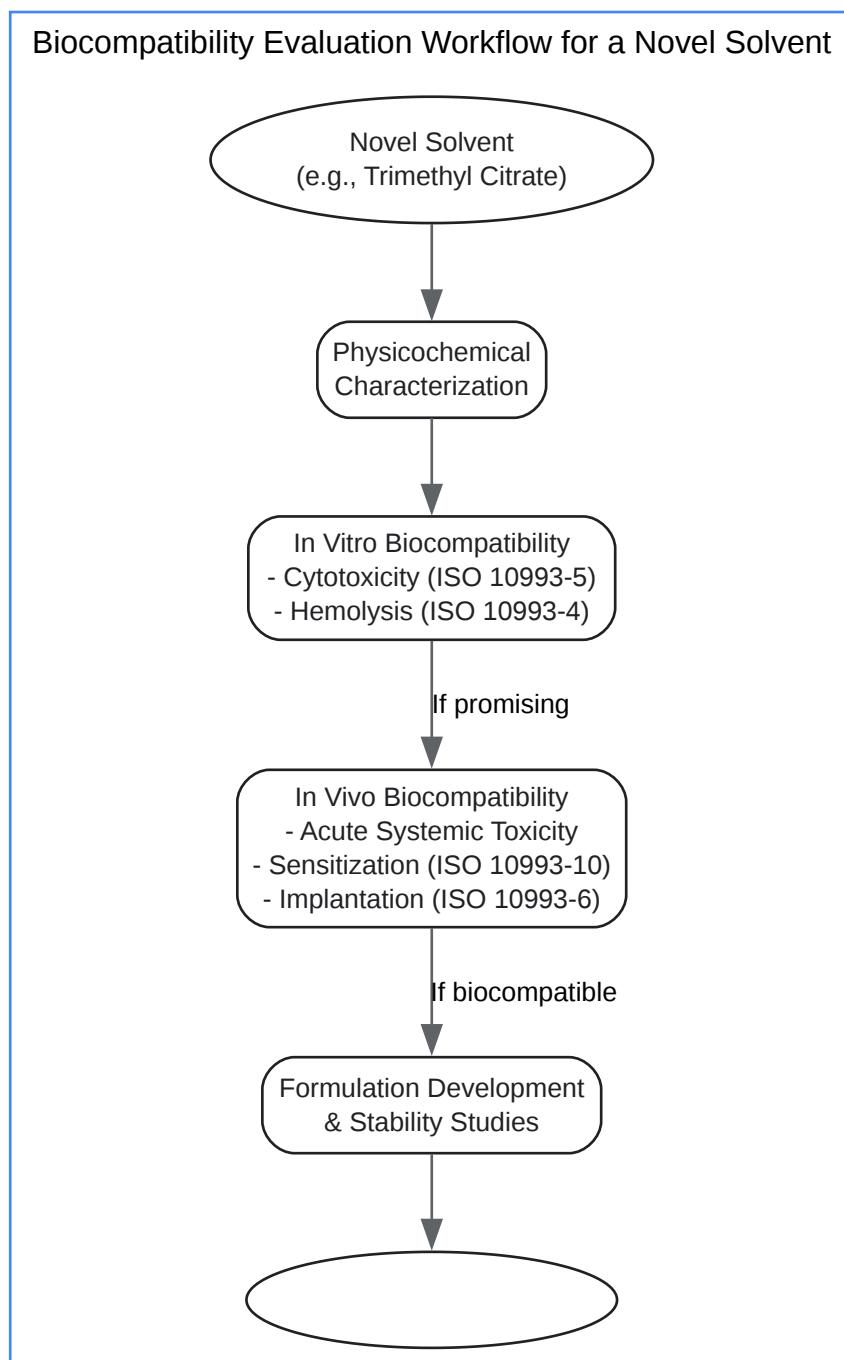
Metabolism and Degradation

Understanding the metabolic fate of an excipient is crucial for assessing its long-term safety. While specific metabolic studies on **trimethyl citrate** are not extensively documented, its structure suggests a straightforward degradation pathway.

It is anticipated that **trimethyl citrate** undergoes hydrolysis in vivo, catalyzed by esterases, to yield citric acid and methanol.^[4] Citric acid is a natural and essential component of the Krebs (or tricarboxylic acid) cycle, a fundamental metabolic pathway for energy production in all aerobic organisms. Methanol is metabolized in the liver to formaldehyde and then to formic acid. At the low concentrations expected from the degradation of **trimethyl citrate** used as a pharmaceutical excipient, these metabolites are unlikely to pose a significant toxicological risk.

Proposed Metabolic Pathway of Trimethyl Citrate





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